TRPA1 Antagonism: 2,3-Bis(trifluoromethyl)aniline Demonstrates Species-Specific Potency Differentiation vs. Rat TRPA1
2,3-Bis(trifluoromethyl)aniline acts as a TRPA1 antagonist with an IC50 of 330 nM against human TRPA1 expressed in HEK293-TREx cells, measured via Fluo-4 NW calcium flux assay [1]. Against rat TRPA1 under identical expression and assay conditions, the compound shows approximately 5.5-fold lower potency with an IC50 of 1,800 nM [1]. This species-selectivity profile differs from other bis(trifluoromethyl)aniline-containing TRPA1 antagonists reported in BindingDB, where some analogs exhibit higher potency at rat TRPA1 (e.g., IC50 = 19 nM for certain analogs) [2].
| Evidence Dimension | TRPA1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | Human TRPA1: 330 nM; Rat TRPA1: 1,800 nM |
| Comparator Or Baseline | Human TRPA1: 330 nM (same compound different species) |
| Quantified Difference | 5.5-fold lower potency at rat vs. human TRPA1 |
| Conditions | HEK293-TREx cells expressing human or rat TRPA1; Fluo-4 NW calcium flux assay; 48-72 hour incubation |
Why This Matters
This species-selectivity differential informs selection of appropriate preclinical models—the compound's 5.5-fold lower rat potency may limit utility in rodent pain models while supporting human target validation.
- [1] BindingDB. BDBM50021822 (CHEMBL3298322): 2,3-Bis(trifluoromethyl)aniline TRPA1 antagonist activity at human and rat TRPA1. Assay IDs: 1 (human), 2 (rat). View Source
- [2] BindingDB. BDBM50157631 (CHEMBL3785736): Comparator TRPA1 antagonist data for rat TRPA1 (IC50 = 19 nM). View Source
